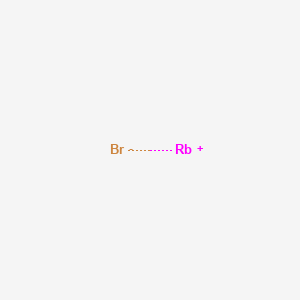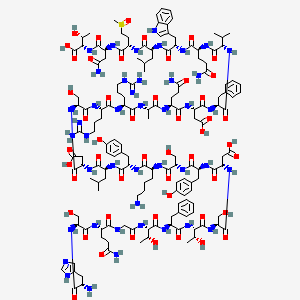
Rubidium bromide
Overview
Description
Rubidium Bromide (RbBr) is a chemical compound composed of the elements rubidium and bromine. It is a colorless, odorless, and water-soluble salt that is used in a variety of applications. In the laboratory, it has been used for a variety of purposes, including as a reagent in chemical reactions and as a source of bromide ions for the synthesis of brominated compounds. This compound is also used in the production of pharmaceuticals, in the manufacture of catalysts, and in the production of photographic films. In addition, it is used in the manufacture of fire retardants and in the production of rubidium-containing alloys.
Scientific Research Applications
Rubidium Compounds and Biological Effects
Rubidium compounds, including rubidium bromide, have been studied for their biological effects. A risk assessment study on various rubidium compounds revealed different biological impacts depending on the counter anion. This compound, among others, was evaluated for acute renal and hepatic effects in rats, with findings indicating urine as a potential diagnostic tool for rubidium exposure. The study underscores the importance of understanding the toxicities of rubidium compounds in different biological contexts (Usuda et al., 2014).
Applications in Various Technologies
Rubidium, including its bromide form, is utilized in several technological applications due to its unique properties like malleability, strong chemical activity, and low melting point. Its uses span optical and laser technology, electronics, telecommunications, biomedical, and space technology. The extraction of rubidium from natural resources, however, is complex and costly, necessitating efficient and environmentally friendly methods for its recovery (Ertan, 2017).
Photovoltaic Material Research
Rubidium antimony halides, including this compound, are explored as low-toxic alternatives to organo-lead halide perovskites for photovoltaic materials. Research focusing on varying the bromide to iodide ratio in rubidium antimony halides has shown potential in altering structural, optical, and photovoltaic properties, making them promising candidates for solar energy applications (Weber et al., 2018).
Molecular Dynamics and Phase Transition Studies
Molecular dynamics studies have been conducted on this compound, particularly focusing on its structural characteristics and phase transitions under varying conditions like pressure. These studies provide insights into the behavior of RbBr in different environments, which is crucial for its application in various scientific fields (Zahn, 2004).
Use in Protein Phasing and X-ray Anomalous Scattering
Rubidium, including rubidium ions, has been used in protein phasing through X-ray anomalous scattering. Research demonstrates that rubidium ions bound to protein surfaces can be effective for phasing of crystal structures, highlighting its utility in studying protein interactions and structures (Korolev et al., 2001).
Extraction and Recovery Processes
Studies have focused on the extraction and recovery of rubidium from various sources, including the solvent extraction of rubidium from solutions containing high concentrations of Rb+. These processes are significant for obtaining rubidium for various applications, including its use in atomic clocks and other technologies (Zhang Xiufeng et al., 2020).
Optoelectronic Applications and Nanolasers
Rubidium lead bromides have been explored for their potential in optoelectronic applications, including use as nanolasers. The study of all-inorganic perovskite phase rubidium lead bromide has shown promising results for optoelectronic properties and lasing capabilities, contributing to advancements in light-emitting devices (Tang et al., 2019).
Mechanism of Action
Target of Action
Rubidium bromide (RbBr) is an inorganic compound that consists of bromide anions (Br−) and rubidium cations (Rb+) . It is a salt of hydrogen bromide
Mode of Action
For example, Rubidium metal would react directly with bromine to form RbBr .
Biochemical Pathways
For example, one method of synthesizing this compound involves reacting rubidium hydroxide with hydrobromic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction of Rubidium metal with bromine to form RbBr would be explosive . Therefore, the environment in which this compound is used or studied can significantly influence its action, efficacy, and stability.
properties
IUPAC Name |
rubidium(1+);bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Rb/h1H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAGVIUFBAHDMA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Rb+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbBr, BrRb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | rubidium bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894885 | |
| Record name | Rubidium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Rubidium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15269 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7789-39-1 | |
| Record name | Rubidium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium bromide (RbBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CM31XVQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of rubidium bromide?
A1: this compound has the molecular formula RbBr and a molecular weight of 165.37 g/mol.
Q2: Is there spectroscopic data available for this compound?
A3: Yes, various spectroscopic techniques have been used to study this compound. For example, extended X-ray absorption fine structure (EXAFS) measurements have been performed on aqueous solutions of this compound at the Br and Rb K-edges. [] Additionally, terahertz spectroscopy has been used to identify correlated librations of water molecules in the RbBr lattice. []
Q3: How does the presence of organic solvents affect the solubility of this compound in water?
A4: Studies have shown that the presence of organic solvents like methanol, ethanol, and polyethylene glycol (PEG) significantly reduces the solubility of this compound in aqueous solutions. [, , ]
Q4: How does temperature affect the solubility of this compound?
A5: The solubility of this compound in water increases with increasing temperature. [, , ]
Q5: What is the solvation structure of this compound in aqueous solutions?
A6: EXAFS studies and molecular dynamics simulations have been used to investigate the solvation structure of this compound in water. Results show that both Rb+ and Br− ions have well-defined hydration shells. [, , ]
Q6: How does confinement in nanopores affect the hydration structure of this compound?
A7: Research using EXAFS and molecular dynamics simulations has revealed that the hydration structures of Rb+ and Br− ions are significantly altered under nanoconfinement, particularly in pores smaller than 10 Å. The restricted space leads to a decrease in the solvation number and the formation of incomplete hydration shells. [, ]
Q7: What is known about the thermal expansion of this compound?
A8: The thermal expansion of this compound has been studied both experimentally and theoretically. It has been shown that the thermal expansion coefficient varies with temperature. Calculations based on the shell model have shown good agreement with experimental data. [, , ]
Q8: Does this compound undergo any phase transitions under pressure?
A9: Yes, as mentioned earlier, this compound undergoes a pressure-induced structural phase transition from the NaCl (B1) to the CsCl (B2) structure. [] This transition is accompanied by a volume decrease.
Q9: What is the effect of pressure on the electronic properties of this compound?
A10: Theoretical studies using density functional theory (DFT) have predicted that this compound undergoes metallization under high pressure (around 1.172 Mbar). [] Additionally, the calculations suggest that RbBr might exhibit superconductivity under extreme pressure.
Q10: What are some applications of this compound in scientific research?
A11: this compound is often used in research as a source of rubidium ions, for example, in the production of radioisotopes like ⁶⁸Ge/⁶⁸Ga. [] It is also used in studies related to crystallography, spectroscopy, and the properties of ionic liquids. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)



